

In-Depth Technical Guide: 2,4-Dibromobutanoic Acid (CAS Number 63164-16-9)

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Compound of Interest

Compound Name: 2,4-Dibromobutanoic acid

Cat. No.: B1590518

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromobutanoic acid, with the CAS number 63164-16-9, is a halogenated carboxylic acid.^[1] Its structure, featuring bromine atoms at both the alpha and gamma positions, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed potential synthesis protocol, and methodologies for evaluating its potential biological activities, specifically as a lipase inhibitor and an anti-inflammatory agent.

Physicochemical Properties

A summary of the key physicochemical properties of **2,4-Dibromobutanoic acid** is presented in Table 1. These properties are critical for its handling, storage, and application in experimental settings.

Property	Value	Source
CAS Number	63164-16-9	[1]
Molecular Formula	C ₄ H ₆ Br ₂ O ₂	[2][3]
Molecular Weight	245.90 g/mol	[2][3]
Appearance	Pale Yellow to Light Yellow Oil	[3]
Boiling Point	294.1 ± 25.0 °C (Predicted)	[1][3]
Density	2.121 ± 0.06 g/cm ³ (Predicted)	[1][3]
pKa	2.66 ± 0.10 (Predicted)	[1][3]
Solubility	Sparingly soluble in Chloroform, Slightly soluble in Methanol	[3]
Storage	Under inert gas (nitrogen or Argon) at 2-8°C	[3]

Synthesis of 2,4-Dibromobutanoic Acid

While specific literature detailing the synthesis of **2,4-Dibromobutanoic acid** is scarce, a plausible and documented route involves the bromination of γ -butyrolactone followed by hydrolysis. The synthesis of the methyl ester derivative, methyl 2,4-dibromobutyrate, has been described and can be adapted.[4]

Experimental Protocol: Synthesis of Methyl 2,4-Dibromobutyrate with subsequent hydrolysis

This protocol is adapted from the synthesis of methyl 2,4-dibromobutyrate.[4]

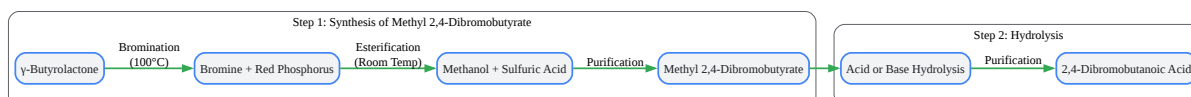
Step 1: Synthesis of Methyl 2,4-Dibromobutyrate

- **Reaction Setup:** In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve red phosphorus (0.16 mol) in γ -butyrolactone (6.96 mol).

- **Bromination:** Heat the mixture to 100°C with stirring. Slowly add liquid bromine (7.00 mol) to the reaction mixture. The reaction progress should be monitored by Gas Chromatography (GC).
- **Esterification:** After the reaction is complete, cool the mixture to 10°C using an ice bath. Add methanol (1200 mL) and concentrated sulfuric acid (4 mL).
- **Work-up:** Stir the mixture at room temperature overnight. Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
- **Extraction and Purification:** Extract the product with dichloromethane. Dry the organic phase with anhydrous sodium sulfate. Filter and distill the solvent to obtain methyl 2,4-dibromobutyrate as a pale yellow liquid.^[4]

Step 2: Hydrolysis to **2,4-Dibromobutanoic Acid**

- **Hydrolysis:** The resulting methyl 2,4-dibromobutyrate can be hydrolyzed to the carboxylic acid by heating with an aqueous acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH or KOH) followed by acidification.
- **Purification:** The final product, **2,4-Dibromobutanoic acid**, can be purified by extraction and distillation or crystallization.



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Caption: Proposed synthesis workflow for **2,4-Dibromobutanoic acid**.

Potential Biological Activity and Experimental Protocols

Halogenated organic compounds often exhibit interesting biological activities. While there is a lack of specific studies on **2,4-Dibromobutanoic acid**, its structural features suggest potential as a lipase inhibitor and an anti-inflammatory agent. The following are detailed, standard protocols to evaluate these potential activities.

Lipase Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the activity of pancreatic lipase, a key enzyme in fat digestion.^{[5][6][7][8][9]}

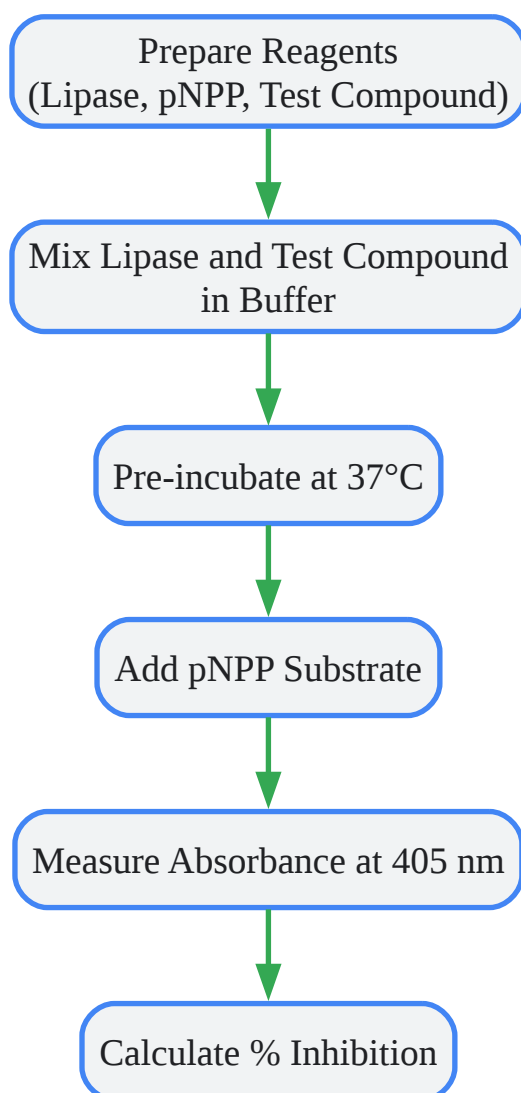
Materials:

- Porcine pancreatic lipase (PPL)
- p-Nitrophenyl palmitate (pNPP) as the substrate
- Tris-HCl buffer (pH 8.0)
- **2,4-Dibromobutanoic acid** (test compound)
- Orlistat (positive control)^[9]
- 96-well microplate reader

Protocol:

- **Prepare Solutions:** Prepare a stock solution of PPL in Tris-HCl buffer. Prepare a stock solution of pNPP in a suitable organic solvent (e.g., isopropanol). Prepare various concentrations of the test compound and Orlistat.
- **Assay Procedure:** In a 96-well plate, add the Tris-HCl buffer, the PPL solution, and the test compound solution (or control).
- **Pre-incubation:** Incubate the plate at 37°C for 10 minutes.

- **Initiate Reaction:** Add the pNPP solution to each well to start the reaction.
- **Measure Absorbance:** Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over time. The rate of p-nitrophenol release is proportional to lipase activity.
- **Calculate Inhibition:** The percentage of lipase inhibition is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the control (without inhibitor) and A_{sample} is the absorbance of the sample with the test compound.



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Caption: Experimental workflow for the lipase inhibition assay.

Anti-Inflammatory Activity Assay (TNF- α and IL-1 β Quantification)

This assay measures the potential of a compound to reduce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-1 beta (IL-1 β), from stimulated immune cells.[\[10\]](#)

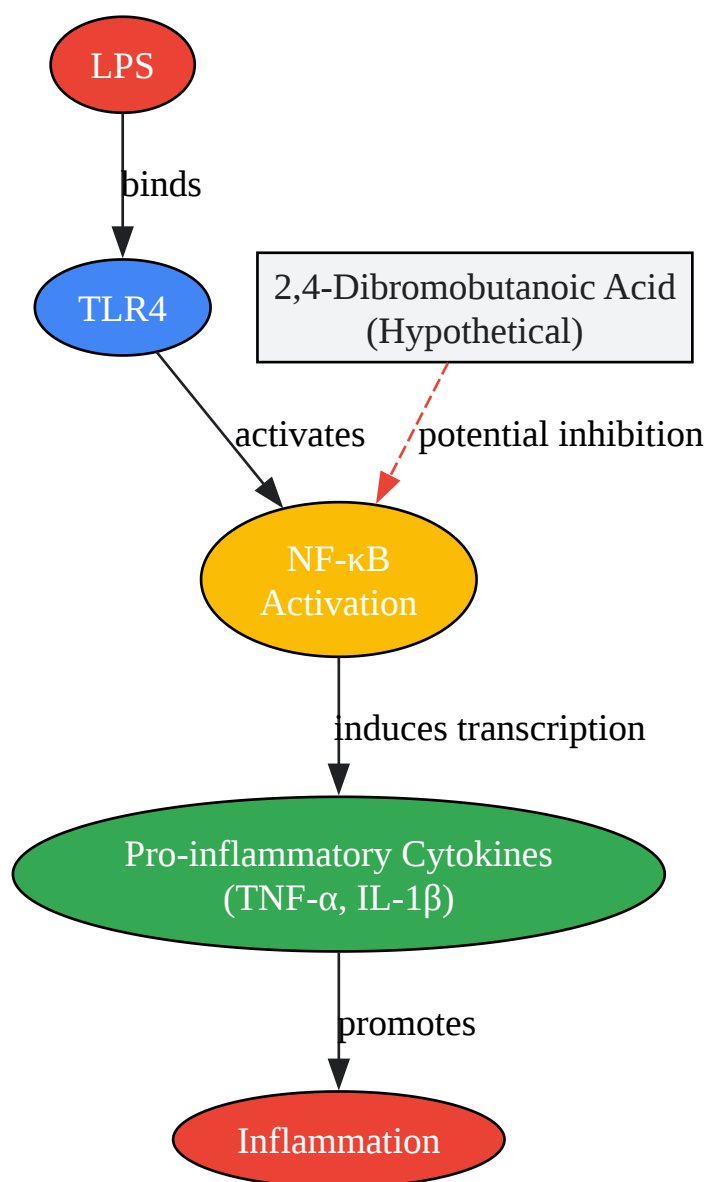
Materials:

- RAW 264.7 macrophage cell line
- Lipopolysaccharide (LPS)
- **2,4-Dibromobutanoic acid** (test compound)
- Dexamethasone (positive control)
- Cell culture medium and reagents
- ELISA kits for TNF- α and IL-1 β

Protocol:

- Cell Culture: Culture RAW 264.7 cells in appropriate media until they reach the desired confluence.
- Cell Treatment: Seed the cells in a 24-well plate. Treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.
- Stimulation: Stimulate the cells with LPS (e.g., 1 μ g/mL) to induce an inflammatory response. Include an unstimulated control group.
- Incubation: Incubate the cells for 24 hours.
- Collect Supernatant: Collect the cell culture supernatant from each well.

- Cytokine Quantification: Measure the concentration of TNF- α and IL-1 β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
- Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.



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Caption: Hypothetical anti-inflammatory signaling pathway.

Safety and Handling

2,4-Dibromobutanoic acid is predicted to be an irritant to the eyes, respiratory system, and skin.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2,4-Dibromobutanoic acid is a chemical intermediate with potential for further development in various fields, including pharmaceuticals. This guide provides a foundational understanding of its properties, a viable synthetic route, and standardized protocols for evaluating its potential biological efficacy as a lipase inhibitor and an anti-inflammatory agent. Further research is warranted to fully characterize this compound and explore its applications.

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